molecular formula C17H17N7 B13387206 6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine

6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine

Cat. No.: B13387206
M. Wt: 319.4 g/mol
InChI Key: GCXMWESEENEVIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine typically involves a multi-step process. One common method starts with the commercially available indoline-2,3-diones, which are reacted with thiosemicarbazide in water at 100°C for 5 hours to produce intermediates. These intermediates are then hydrazinated with 80% hydrazine monohydrate at 120°C for 3 hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-[(E)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound.

Properties

IUPAC Name

6-methyl-N-(1-pyridin-2-ylethylideneamino)-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N7/c1-10-6-5-7-12-14(10)19-16-15(12)22-24-17(20-16)23-21-11(2)13-8-3-4-9-18-13/h3-9,16,19H,1-2H3,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXMWESEENEVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C3=NNC(=NC3N2)NN=C(C)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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